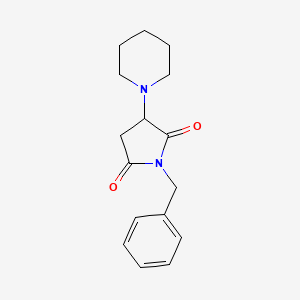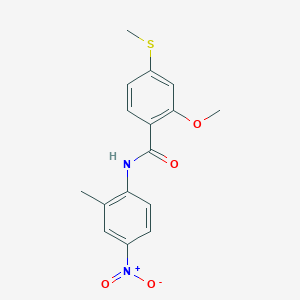![molecular formula C17H13N3O3S B4974945 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4974945.png)
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, also known as Temozolomide, is a chemotherapy drug used to treat brain tumors such as glioblastoma multiforme and anaplastic astrocytoma. It is a synthetic derivative of imidazotetrazine and is known for its ability to cross the blood-brain barrier, making it an effective treatment for brain tumors.
作用機序
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione works by inhibiting DNA synthesis in cancer cells. It is converted to a reactive intermediate, which methylates the O6 position of guanine in DNA. This methylation leads to the formation of DNA adducts, which cause DNA damage and ultimately cell death.
Biochemical and Physiological Effects
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain proteins involved in DNA repair, which may contribute to its effectiveness in treating cancer. It has also been shown to increase the levels of pro-inflammatory cytokines, which may play a role in its anti-tumor activity.
実験室実験の利点と制限
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has a well-established mechanism of action and has been extensively studied, making it a useful tool for researchers studying cancer.
However, there are also limitations to the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in lab experiments. It is a highly toxic drug and must be handled with care. Additionally, it is specific to brain tumors and may not be effective against other types of cancer.
将来の方向性
There are several future directions for research on 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione. One area of interest is in developing new formulations of the drug that can better target cancer cells and reduce toxicity. Additionally, researchers are exploring the use of 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione in combination with other drugs to improve its effectiveness. Finally, there is ongoing research into the mechanisms of resistance to 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione, which may lead to the development of new treatments for brain tumors.
合成法
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione is synthesized through a series of chemical reactions. The starting material is 3,4-dihydroxybenzyl alcohol, which is converted to 3,4-dihydroxybenzaldehyde through oxidation. The aldehyde is then reacted with 2-phenylacetonitrile to form 2-phenylacetaldehyde. This is followed by a condensation reaction with thiosemicarbazide to form 2-phenylacetaldehyde thiosemicarbazone. The thiosemicarbazone is then cyclized with cyanamide to form 5-amino-1,2,4-triazine-3-thiol. Finally, the triazine is reacted with N,N'-dimethylformamide dimethyl acetal to form 6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione.
科学的研究の応用
6-[(2-oxo-1,2-diphenylethyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione has been extensively researched for its efficacy in treating brain tumors. It has been shown to increase survival rates in patients with glioblastoma multiforme and anaplastic astrocytoma. Additionally, it has been studied for its potential use in combination with other chemotherapy drugs and radiation therapy.
特性
IUPAC Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-16-15(22)18-17(23)20-19-16/h1-10,14H,(H2,18,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXJTFRPSIOTQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)SC3=NNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-oxo-1,2-diphenylethyl)sulfanyl-2H-1,2,4-triazine-3,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cycloheptyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4974875.png)

![3-chloro-N-[4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4974879.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B4974886.png)
![ethyl 4-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B4974891.png)

![8-phenylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B4974904.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4974925.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B4974928.png)
![1-{2-[2-(4-ethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B4974953.png)
![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)

![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)